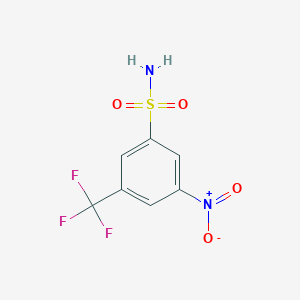
(5,6,7,8-tetrahydroquinolin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6,7,8-Tetrahydroquinolin-3-yl)boronic acid, commonly referred to as THQBA, is an organic compound that has recently been studied for its potential applications in the field of chemical synthesis. As a versatile reagent, THQBA has been used in various chemical reactions, such as Suzuki–Miyaura cross-coupling and the preparation of aryl boronic esters. In addition, THQBA has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and materials.
科学的研究の応用
THQBA has been used in a variety of scientific research applications. It has been used to synthesize aryl boronic esters, which can be used to modify proteins, nucleic acids, and other biomolecules. In addition, THQBA has been used to synthesize organic materials, such as polymers, for use in optoelectronic and biomedical applications.
作用機序
The mechanism of action of THQBA is based on the reaction of boronic acid with quinoline. The reaction between the two molecules produces a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. This reaction is reversible, and the equilibrium of the reaction can be shifted by varying the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of THQBA are not well understood. It is known that THQBA can react with proteins and other biomolecules, and it is possible that it may have an effect on the activity of these molecules. However, further research is needed to determine the exact biochemical and physiological effects of THQBA.
実験室実験の利点と制限
The main advantage of using THQBA in laboratory experiments is its high reactivity. The reaction between THQBA and quinoline is fast and efficient, and yields a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. This mixture can be separated by column chromatography, and the desired compound can be obtained in high yields.
The main limitation of using THQBA in laboratory experiments is its potential toxicity. THQBA is an organic compound, and it is possible that it may be toxic when used in large amounts. Therefore, it is important to use caution when handling THQBA in the laboratory.
将来の方向性
There are a number of potential future directions for the use of THQBA. These include further research into the biochemical and physiological effects of THQBA, as well as the development of new methods for the synthesis of THQBA and its derivatives. In addition, THQBA could be used in the synthesis of new materials for use in optoelectronic and biomedical applications. Finally, THQBA could be used to modify proteins, nucleic acids, and other biomolecules, which could lead to new insights into the structure and function of these molecules.
合成法
THQBA can be synthesized from the reaction of quinoline and boronic acid. The reaction is carried out in an inert atmosphere at room temperature, and yields a mixture of 5,6,7,8-tetrahydroquinolin-3-yl boronic acid and its isomer, 9-tetrahydroquinolin-3-yl boronic acid. The mixture can be separated by column chromatography, and the desired compound can be obtained in high yields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "boric acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde and ethyl acetoacetate in ethanol to form 5,6,7,8-tetrahydroquinoline.", "Step 2: Reduction of 5,6,7,8-tetrahydroquinoline with sodium borohydride in ethanol to form 5,6,7,8-tetrahydroquinoline-3-ol.", "Step 3: Protection of the hydroxyl group in 5,6,7,8-tetrahydroquinoline-3-ol with boric acid in the presence of sodium hydroxide to form (5,6,7,8-tetrahydroquinolin-3-yl)boronic acid.", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether.", "Step 5: Purification of the product by recrystallization from water." ] } | |
CAS番号 |
1260536-82-0 |
製品名 |
(5,6,7,8-tetrahydroquinolin-3-yl)boronic acid |
分子式 |
C9H12BNO2 |
分子量 |
177 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



